MFCD04990822

Description

MFCD04990822 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and organic synthesis research. Such compounds typically exhibit roles as intermediates in drug synthesis or catalysts in organic reactions. For instance, structurally analogous compounds often feature aromatic rings, halogen substituents, or ester functional groups, which influence solubility, reactivity, and bioactivity .

Properties

IUPAC Name |

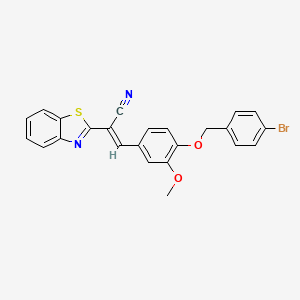

(E)-2-(1,3-benzothiazol-2-yl)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BrN2O2S/c1-28-22-13-17(8-11-21(22)29-15-16-6-9-19(25)10-7-16)12-18(14-26)24-27-20-4-2-3-5-23(20)30-24/h2-13H,15H2,1H3/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJFKDTXYCVJCQ-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD04990822” typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:

Stepwise Addition Reactions: This method involves the sequential addition of reactants to form the desired compound. Each step is monitored to ensure the correct formation of intermediates.

Catalytic Processes: Catalysts are often used to accelerate the reaction rates and improve the efficiency of the synthesis. These catalysts can be metal-based or organic in nature.

Temperature and Pressure Control: The reaction conditions, such as temperature and pressure, are meticulously controlled to optimize the reaction kinetics and thermodynamics.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. Key aspects of industrial production include:

Batch Reactors: These are used for the initial stages of synthesis where precise control over reaction conditions is required.

Continuous Flow Reactors: These reactors are employed for the large-scale production, providing consistent quality and high throughput.

Purification Techniques: Methods such as distillation, crystallization, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“MFCD04990822” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving “this compound” often require specific reagents and conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile are commonly used.

Catalysts: Metal catalysts like palladium on carbon or platinum oxide.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. For example:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with increased hydrogen content.

Substitution: New compounds with different functional groups replacing the original ones.

Scientific Research Applications

“MFCD04990822” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD04990822” exerts its effects involves interactions with specific molecular targets and pathways. These include:

Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular functions and processes.

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations :

- Solubility : CAS 1761-61-1 shows low aqueous solubility (0.687 mg/mL), typical of brominated aromatic compounds, whereas this compound is hypothesized to exhibit moderate solubility based on polar functional groups .

- Safety Profile : Both this compound and CAS 1761-61-1 carry warnings for oral toxicity (H302), emphasizing the need for careful handling .

Key Observations :

- Green Chemistry : CAS 1761-61-1 utilizes recyclable A-FGO catalysts, aligning with sustainable synthesis trends. This compound likely follows similar protocols .

- Scalability : Reactions involving aromatic intermediates (e.g., CAS 3010-81-9) often require inert atmospheres, whereas this compound may prioritize cost-effective, ambient conditions .

Functional and Structural Similarities

Structural Analogues :

Functional Differences :

- Bioactivity : Brominated compounds (e.g., CAS 1761-61-1) often exhibit higher bioactivity but lower solubility compared to methoxy derivatives (e.g., CAS 3010-81-9) .

- Thermal Stability : Higher molecular weight compounds like CAS 3010-81-9 may show enhanced thermal stability, whereas this compound’s stability depends on substituent electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.